Clinafloxacin

Antimicrobial resistance Acinetobacter baumannii MIC

Clinafloxacin (105956-97-6) is a C-8 chloro-substituted fluoroquinolone with unique dual-targeting of DNA gyrase and topoisomerase IV, conferring a higher genetic barrier to resistance than comparator quinolones. It retains MIC90 2–4 mg/L against MDR A. baumannii highly resistant to ciprofloxacin (MIC90 >32 mg/L)—essential for quantifying the fluoroquinolone-resistance gap. Superior anaerobic activity (MIC50 0.25–0.5 µg/mL) enables monotherapy positive control in polymicrobial infection models. Critical for PK/PD resistance suppression studies and C-8 SAR investigations.

Molecular Formula C17H17ClFN3O3
Molecular Weight 365.8 g/mol
CAS No. 105956-97-6
Cat. No. B000351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClinafloxacin
CAS105956-97-6
Synonyms7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
AM 1091
AM-1091
CI 960
CI-960
clinafloxacin
PD 127,391
PD 127391
PD-127,391
PD-127391
PD127,391
Molecular FormulaC17H17ClFN3O3
Molecular Weight365.8 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O
InChIInChI=1S/C17H17ClFN3O3/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9/h5,7-9H,1-4,6,20H2,(H,24,25)
InChIKeyQGPKADBNRMWEQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite powder
Solubility>54.9 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Clinafloxacin: Procurement Guide to a High-Potency C8-Substituted Fluoroquinolone


Clinafloxacin (CAS 105956-97-6) is a broad-spectrum, C-8 chloro-substituted fluoroquinolone antibacterial agent developed to combat infections caused by a wide range of Gram-positive, Gram-negative, and anaerobic bacteria [1]. Its unique structural feature, a halogen at the C-8 position, is associated with enhanced antibacterial activity but also contributes to a specific safety profile, including a higher risk of phototoxicity compared to some non-halogenated analogs [2]. This compound was advanced through clinical development for severe hospital-acquired and complicated community-acquired infections, including those of the respiratory tract, skin and soft tissue, and intra-abdominal cavity, based on its improved potency against resistant pathogens [3]. While never approved for commercial use due to safety concerns, clinafloxacin remains a valuable reference standard and research tool for studies involving quinolone resistance mechanisms, structure-activity relationships (SAR), and the pharmacodynamics of dual-targeting fluoroquinolones.

Why Clinafloxacin Cannot Be Substituted by Other Fluoroquinolones in Key Applications


Simple substitution of clinafloxacin with another fluoroquinolone (e.g., ciprofloxacin, levofloxacin, or moxifloxacin) can lead to experimental or clinical failure due to quantifiable differences in intrinsic potency, spectrum of activity against resistant strains, and resistance emergence profiles. For instance, in isolates of *Acinetobacter baumannii* with a high prevalence of ciprofloxacin resistance, clinafloxacin retains activity at a MIC90 up to 8-fold lower than comparator quinolones [1]. This is driven by its unique dual-targeting mechanism on DNA gyrase and topoisomerase IV, which is not uniformly shared across all fluoroquinolones and results in a higher genetic barrier to resistance [2]. Furthermore, its spectrum of activity against anaerobic bacteria is superior to that of ciprofloxacin, making clinafloxacin a critical tool for studies involving mixed aerobic/anaerobic infection models [3]. Therefore, the specific quantitative evidence provided below is essential for selecting clinafloxacin for applications where comparator compounds have documented insufficiencies.

Clinafloxacin: Head-to-Head and Comparative Quantitative Evidence Guide for Scientific Selection


Superior Activity Against Fluoroquinolone-Resistant Acinetobacter baumannii

In a direct head-to-head comparison against 154 clinical isolates of *Acinetobacter baumannii* from intensive care unit patients, clinafloxacin demonstrated a MIC90 of 2 mg/L, compared to a MIC90 of >32 mg/L for ciprofloxacin. Notably, 87.6% of strains were resistant to ciprofloxacin, whereas only 9.7% were resistant to clinafloxacin [1]. In a separate study, clinafloxacin's MIC90 was 4 mg/L, at least a 4-fold improvement over comparator quinolones (levofloxacin, moxifloxacin, trovafloxacin, sparfloxacin), which all had MIC90s ≥16 mg/L [2].

Antimicrobial resistance Acinetobacter baumannii MIC

Higher AUC0-24:MIC Ratio in Streptococcus pneumoniae Pharmacodynamics

Pharmacodynamic modeling using human simulated pharmacokinetics for 201 *Streptococcus pneumoniae* isolates showed that clinafloxacin (200 mg IV q12h) achieved an average AUC0-24:MIC ratio of 142. This ratio was significantly higher than that of levofloxacin (61) and ciprofloxacin (71), and also exceeded that of trovafloxacin (122) [1]. A high AUC0-24:MIC ratio (>125) is a validated predictor of clinical and bacteriological cure for fluoroquinolones against Gram-positive pathogens [1].

Pharmacodynamics Streptococcus pneumoniae AUC/MIC

Retention of Activity Against Levofloxacin-Resistant Streptococcus pneumoniae

Against a panel of 57 levofloxacin-resistant *S. pneumoniae* isolates (MIC ≥ 8 µg/mL), clinafloxacin was the second most active agent tested (after gemifloxacin) and its MICs were least affected by resistance mutations. While the MICs of gatifloxacin and trovafloxacin increased by up to six doubling dilutions in these resistant strains, clinafloxacin's MICs remained significantly lower, demonstrating superior stability in the face of existing target mutations [1].

Antimicrobial resistance Streptococcus pneumoniae MIC

Superior Anaerobic Spectrum Compared to Ciprofloxacin

In a large-scale study of 2,000 contemporary clinical isolates, clinafloxacin demonstrated potent activity against anaerobic bacteria, with MIC50 values ranging from 0.25 to 0.5 µg/mL. This was substantially more potent than comparator fluoroquinolones like ciprofloxacin, which has minimal useful activity against most clinically important anaerobes [1]. In a separate methodological study, the relative potency ranking for anaerobes was clinafloxacin > sparfloxacin > ciprofloxacin [2].

Anaerobic bacteria Bacteroides fragilis Spectrum of activity

Dual-Targeting Mechanism Provides a Higher Genetic Barrier to Resistance

Genetic and biochemical studies confirm that clinafloxacin acts as a dual inhibitor of both DNA gyrase and topoisomerase IV in *Streptococcus pneumoniae*. While single mutations in either *gyrA* or *parC* confer high-level resistance to ciprofloxacin (MIC 32-64 µg/mL), clinafloxacin retains activity (MIC 1 µg/mL) against these same single-step mutants. High-level resistance to clinafloxacin requires the accumulation of four sequential target mutations [1]. In purified enzyme assays, clinafloxacin was 10- to 32-fold more potent than ciprofloxacin and sparfloxacin against both target enzymes [2].

Resistance mechanism DNA gyrase topoisomerase IV

Established Clinical Efficacy in Complicated Infections with Comparable Safety

In a Phase III clinical trial of 409 patients with severe skin and soft tissue infections (SSTIs), clinafloxacin monotherapy demonstrated non-inferior clinical cure rates compared to the combination therapy of piperacillin-tazobactam plus optional vancomycin (68.8% vs 65.2%, respectively). Notably, baseline pathogens were significantly less likely to be resistant to clinafloxacin (1.8%) than to piperacillin-tazobactam (6.2%) (P = 0.001) [1]. The overall frequency of adverse events was similar between groups (P = 0.577) [1], although a known risk of phototoxicity was observed, consistent with its C-8 halogen structure [2].

Clinical trial Skin and soft tissue infection Efficacy

Best Research and Industrial Application Scenarios for Clinafloxacin


Reference Standard for In Vitro Susceptibility Testing of Multi-Drug Resistant (MDR) Acinetobacter baumannii

Procure clinafloxacin as a high-potency reference standard to establish susceptibility baselines and screen for novel agents against MDR *A. baumannii*. As demonstrated, it retains a low MIC90 (2-4 mg/L) against strains highly resistant to ciprofloxacin (MIC90 >32 mg/L) and other advanced quinolones (MIC90 ≥16 mg/L) [1]. This makes it an ideal comparator to quantify the 'fluoroquinolone-resistance gap' that new drug candidates must bridge.

Pharmacokinetic/Pharmacodynamic (PK/PD) Model Development and Benchmarking

Use clinafloxacin in *in vitro* PK/PD models (e.g., hollow-fiber infection models) to simulate human drug exposures and validate efficacy targets. Its high AUC0-24:MIC ratio of 142 against *S. pneumoniae* [2] serves as a benchmark for novel anti-pneumococcal agents. Its dual-targeting mechanism also makes it a key compound for studying resistance suppression and the concept of mutant prevention concentration (MPC).

Structural Biology and Resistance Mechanism Studies

Utilize clinafloxacin as a chemical probe in structural and biochemical studies of the fluoroquinolone binding site in DNA gyrase and topoisomerase IV. Its dual-targeting property and the availability of a well-characterized, four-step resistance pathway in *S. pneumoniae* [3] provide a unique model system for investigating the evolution of quinolone resistance and structure-activity relationships (SAR) related to C-8 substitution.

Positive Control for Mixed Aerobic/Anaerobic Infection Models

Employ clinafloxacin as a monotherapy positive control in *in vitro* or *in vivo* models of polymicrobial infections (e.g., intra-abdominal abscesses, diabetic foot infections). Its broad spectrum, which includes potent activity against anaerobes (MIC50 0.25-0.5 µg/mL) [4], is a key differentiator from narrower-spectrum fluoroquinolones like ciprofloxacin. This application is supported by clinical trial data showing efficacy comparable to combination therapy in severe skin and soft tissue infections [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clinafloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.